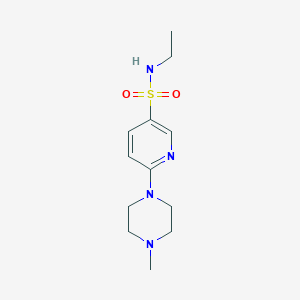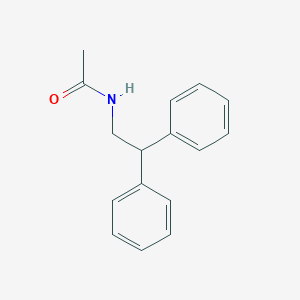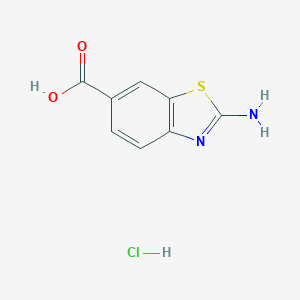
5-Feniltiofeno-2-amina
Descripción general
Descripción
5-Phenylthiophen-2-amine is a synthetic compound belonging to the class of phenylthiophenes It is characterized by a thiophene ring substituted with a phenyl group at the 5-position and an amine group at the 2-position
Aplicaciones Científicas De Investigación
5-Phenylthiophen-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound’s structure makes it a valuable scaffold for designing drugs with potential biological activities.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes.
Biological Research: The compound can be used as a probe to study various biological pathways and molecular targets.
Mecanismo De Acción
Target of Action
It’s worth noting that 2-aminothiophene (2-at) moiety, which is a part of the 5-phenylthiophen-2-amine structure, is widespread in fda-approved drugs and is known to confer many biological activities . For instance, a substituted-2-AT moiety demonstrated activity against Mycobacterium tuberculosis by targeting the Ag85 enzymes .
Mode of Action
5-Phenylthiophen-2-amine undergoes a site-selective electrophilic aromatic substitution on the C3 atom of its moiety . This reaction is valuable in a synthesis pathway as it allows the reaction to occur in neutral conditions between free amine . The reaction proceeds smoothly using an atom-economical metal-and catalyst-free methodology .
Biochemical Pathways
The compound is involved in the trifluoromethyl hydroxyalkylation reaction .
Pharmacokinetics
The compound is known to have high gi absorption and is bbb permeant . It is also known to be an inhibitor of CYP1A2 and CYP2C19 .
Action Environment
Safety and Hazards
Direcciones Futuras
The recent development of a catalyst-free site-selective hydroxyalkylation of 5-Phenylthiophen-2-amine using α-trifluoromethyl ketones through electrophilic aromatic substitution represents a significant advancement . This new method could pave the way for more efficient and environmentally friendly synthetic routes in the future .
Análisis Bioquímico
Biochemical Properties
It has been found that 5-Phenylthiophen-2-amine can undergo hydroxyalkylation reactions
Cellular Effects
Given its chemical structure and reactivity, it is plausible that it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-Phenylthiophen-2-amine is not well-defined. It has been suggested that it may undergo a site-selective electrophilic aromatic substitution on the C3 atom . This could potentially lead to changes in gene expression, enzyme inhibition or activation, and other molecular-level effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the effective methods for synthesizing 5-Phenylthiophen-2-amine involves the hydroxyalkylation of 5-phenylthiophen-2-amine using α-trifluoromethyl ketones. This reaction proceeds through an electrophilic aromatic substitution mechanism and can be carried out under neutral conditions without the need for metal or catalyst . The reaction typically involves refluxing the reactants in dry toluene under an inert atmosphere until the substrate is completely consumed .
Industrial Production Methods
Industrial production methods for 5-Phenylthiophen-2-amine are not extensively documented. the described synthetic route using α-trifluoromethyl ketones provides a scalable and efficient approach that could be adapted for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
5-Phenylthiophen-2-amine undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Oxidation and Reduction:
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include α-trifluoromethyl ketones, and the reaction is carried out in dry toluene under reflux conditions.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents may include lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from the electrophilic aromatic substitution reaction of 5-Phenylthiophen-2-amine with α-trifluoromethyl ketones are trifluoromethyl hydroxyalkylated derivatives .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-5-phenylthiophene-3-carbonitrile
- Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate
- Methyl 2-amino-5-phenylthiophene-3-carboxylate
Uniqueness
5-Phenylthiophen-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo site-selective electrophilic aromatic substitution without the need for catalysts or metals makes it a valuable compound for synthetic chemistry .
Propiedades
IUPAC Name |
5-phenylthiophen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBJFUYQLLNSII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50276415 | |
| Record name | 5-phenylthiophen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50276415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14770-85-5 | |
| Record name | 5-phenylthiophen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50276415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the reported reaction with 5-phenylthiophen-2-amine unique compared to previous methods?
A1: The research highlights a novel, catalyst-free method for the site-selective hydroxyalkylation of 5-phenylthiophen-2-amine using α-trifluoromethyl ketones []. This is significant because previous methods often required:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B182400.png)


![5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B182405.png)





